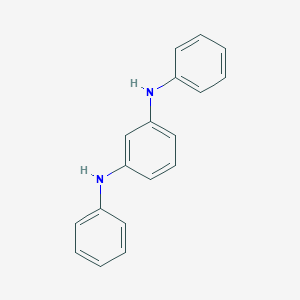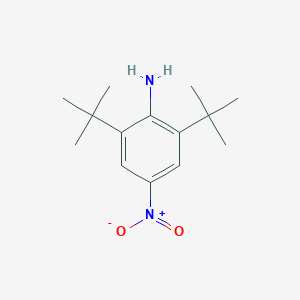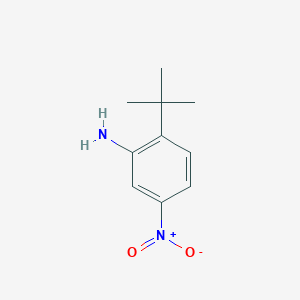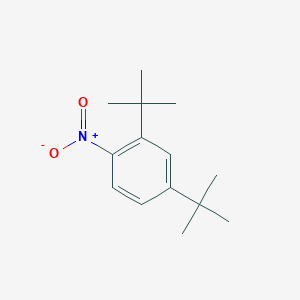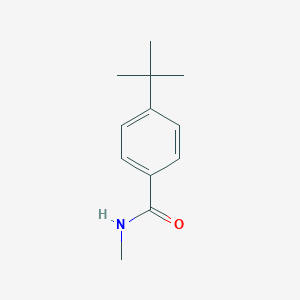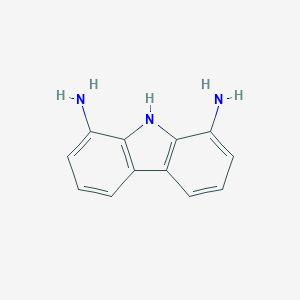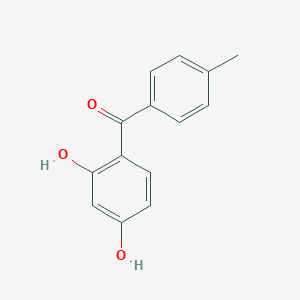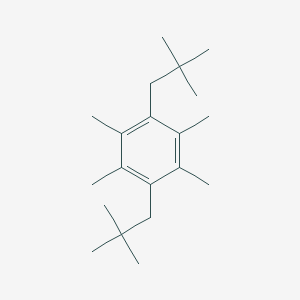
Benzene, 1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethyl-, also known as tert-butylated hydroquinone (TBHQ), is an aromatic organic compound. It is a white crystalline substance that is widely used as an antioxidant in food, cosmetics, and industrial applications. TBHQ is synthesized through a multi-step process that involves the reaction of hydroquinone with tert-butanol in the presence of a catalyst.
Mecanismo De Acción
TBHQ exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also activates the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defenses. TBHQ has been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
TBHQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. TBHQ has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, TBHQ has been shown to have anti-inflammatory effects and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBHQ is widely used in laboratory experiments as an antioxidant and preservative. It has several advantages, including its low cost, high stability, and ease of use. However, TBHQ has some limitations, including its potential toxicity at high doses and its potential to interfere with certain assays.
Direcciones Futuras
There are several future directions for research on TBHQ. One area of interest is the development of new TBHQ derivatives with improved antioxidant properties and reduced toxicity. Another area of interest is the investigation of TBHQ's effects on the gut microbiome and its potential as a prebiotic. Additionally, there is a need for further research on the effects of TBHQ on human health, particularly with regard to its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of TBHQ involves the reaction of hydroquinone with tert-butanol in the presence of a catalyst. The reaction occurs in two steps: the first step involves the formation of a tert-butylhydroquinone intermediate, which is then oxidized to TBHQ. The catalyst used in this process is typically sulfuric acid or phosphoric acid. The reaction is carried out at high temperatures and pressures, and the yield of TBHQ is typically around 70%.
Aplicaciones Científicas De Investigación
TBHQ has been extensively studied for its antioxidant properties. It is known to inhibit lipid peroxidation and prevent oxidative damage to cells and tissues. TBHQ has also been shown to have anti-inflammatory and anti-cancer properties. It has been used in various scientific research applications, including in vitro and in vivo studies on the effects of oxidative stress and inflammation on cellular function.
Propiedades
Número CAS |
33770-83-1 |
|---|---|
Nombre del producto |
Benzene, 1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethyl- |
Fórmula molecular |
C20H34 |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C20H34/c1-13-14(2)18(12-20(8,9)10)16(4)15(3)17(13)11-19(5,6)7/h11-12H2,1-10H3 |
Clave InChI |
YRQKLQDETHWVBC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1CC(C)(C)C)C)C)CC(C)(C)C)C |
SMILES canónico |
CC1=C(C(=C(C(=C1CC(C)(C)C)C)C)CC(C)(C)C)C |
Otros números CAS |
33770-83-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



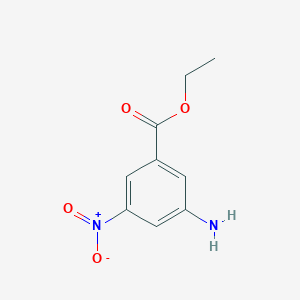
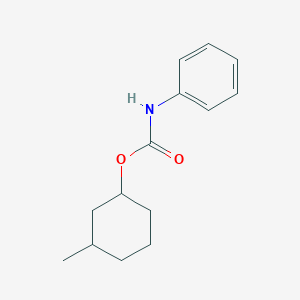
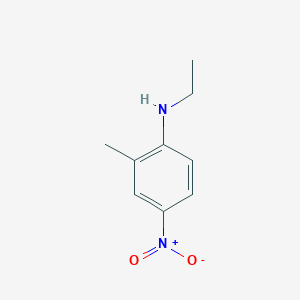
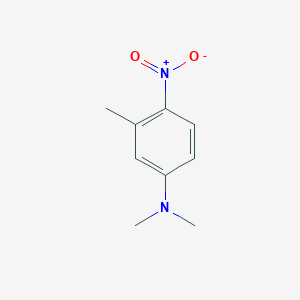
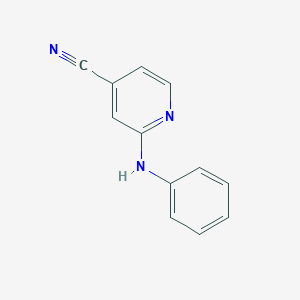
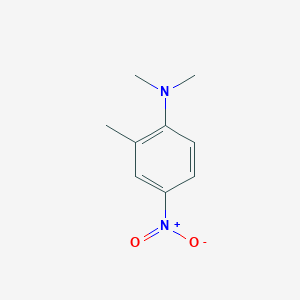
![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)
